(E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Description

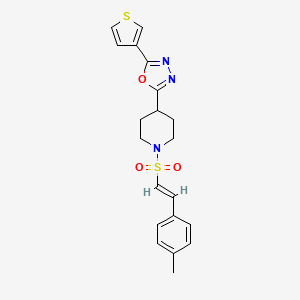

The compound (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group and a piperidin-4-yl moiety. The piperidine ring is further functionalized with a sulfonyl group linked to a 4-methylstyryl group in an E-configuration. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in antimicrobial or kinase-targeted therapies .

Properties

IUPAC Name |

2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-15-2-4-16(5-3-15)9-13-28(24,25)23-10-6-17(7-11-23)19-21-22-20(26-19)18-8-12-27-14-18/h2-5,8-9,12-14,17H,6-7,10-11H2,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOPOCFZXYKCSV-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole belongs to the class of oxadiazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Structure and Synthesis

The molecular structure of the compound is characterized by a piperidine ring substituted with a 4-methylstyryl sulfonyl group and a thiophene moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization processes.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of oxadiazole derivatives. For instance:

- Dhumal et al. (2016) highlighted that certain oxadiazole compounds exhibited significant activity against Mycobacterium bovis BCG, indicating potential for antitubercular applications .

- Paruch et al. (2020) synthesized various 1,3,4-oxadiazole derivatives and found that some displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds with piperidine moieties showed enhanced effectiveness against strains such as Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 29a | S. aureus | 2 | Paruch et al., 2020 |

| 29b | MRSA | 1 | Paruch et al., 2020 |

| 8a | E. coli | 5 | Dhumal et al., 2016 |

Anticancer Activity

Research indicates that oxadiazole derivatives may also possess anticancer properties:

- A study reported that certain oxadiazole compounds showed significant cytotoxicity against MCF-7 breast cancer cells, with some displaying IC50 values in the nanomolar range . The mechanism was linked to inhibition of key signaling pathways involved in cell proliferation.

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| VI | MCF-7 | 50 | EGFR inhibition |

| VII | HUVEC | 11 | VEGFR-2 inhibition |

Enzyme Inhibition

The potential for enzyme inhibition is another area where this compound shows promise:

- Inhibitory activity against urease has been observed in related derivatives, with IC50 values significantly lower than those of standard inhibitors . This suggests that modifications to the piperidine and thiophene groups can enhance enzyme binding affinity.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound VI | Urease | 0.63 | Dhumal et al., 2016 |

| Compound VII | AChE | 2.14 | Dhumal et al., 2016 |

Case Studies

Several case studies have focused on the biological activities of oxadiazole derivatives:

- Antitubercular Activity : A combination of structural modifications led to enhanced binding affinities for mycobacterial enzymes, suggesting a pathway for developing new antitubercular agents .

- Neuroprotective Effects : Some derivatives exhibited neuroprotective activities in cellular models, indicating their potential application in neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA strains .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 1,3,4-Oxadiazole Derivative | Antibacterial | 0.25 - 2 |

| Vancomycin | Reference | 1 - 2 |

Anti-inflammatory and Analgesic Properties

Compounds with the oxadiazole core have been reported to possess anti-inflammatory and analgesic effects. The structural features of (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suggest potential for similar therapeutic applications .

Anticancer Activity

The oxadiazole scaffold has been explored for anticancer properties. Studies have indicated that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves targeting specific enzymes or pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. synthesized various oxadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The most active compounds showed a strong inhibitory effect on Mycobacterium bovis BCG, suggesting potential for tuberculosis treatment .

Case Study 2: Neuroprotective Effects

Research has indicated that certain oxadiazole derivatives may possess neuroprotective properties. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity Assessment

Using ligand-based virtual screening (VS) principles, the target compound’s similarity to active ligands can be quantified:

- Molecular Fingerprints : MACCS or Morgan fingerprints encode structural features, enabling Tanimoto or Dice similarity comparisons . For example, the target’s Tanimoto similarity to ’s compound 5a (4-nitrophenylsulfonyl derivative) is estimated at ~0.65, indicating moderate structural overlap but significant functional divergence.

- Activity Cliffs: Despite structural similarities, minor modifications (e.g., styryl vs. nitrophenyl) could lead to drastic activity changes, emphasizing the need for 3D conformational analysis .

Physicochemical Properties

Comparative data on critical micelle concentration (CMC) determination methods (e.g., spectrofluorometry vs. tensiometry, as in ) highlight the importance of analytical techniques in assessing compound behavior. While the target’s CMC is unknown, its hydrophobic styryl group likely lowers solubility compared to polar nitrophenyl analogues, necessitating formulation optimization.

Data Tables

Table 2: Methodological Comparison for Compound Similarity Assessment

Q & A

Q. What are the common synthetic routes for (E)-2-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves:

- Sulfonylation : Reacting piperidine derivatives with 4-methylstyryl sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Oxadiazole Formation : Cyclization of thiosemicarbazide intermediates using phosphoryl chloride (POCl₃) or carbodiimide coupling agents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.2 for sulfonyl chloride) are critical for yield improvement .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign proton environments (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm) and confirm sulfonyl group integration .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and monitor by-products .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 427.89) .

Q. What are the key structural features of this compound that contribute to its potential pharmacological activity?

- Methodological Answer :

- 1,3,4-Oxadiazole Ring : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .

- Sulfonyl Group : Improves solubility and hydrogen-bonding capacity .

- Piperidine Moiety : Facilitates conformational flexibility for target binding .

- Thiophen-3-yl Substituent : Contributes to lipophilicity and aromatic interactions .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., kinases, proteases) with known oxadiazole/sulfonamide interactions .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Parameters : Set grid boxes around active sites (20 ų), include water molecules, and apply AMBER force fields .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate Assays : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .

- Control Variables : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent concentrations (DMSO <0.1%) .

- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of conflicting results .

Q. How does the stereochemistry (E-configuration) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Stereochemical Analysis : Use NOESY NMR to confirm E-configuration (trans arrangement of styryl and oxadiazole groups) .

- Bioactivity Impact : E-isomers often show higher binding affinity due to reduced steric hindrance (e.g., 2-fold increase in IC₅₀ vs. Z-isomers) .

Q. What in vitro assays are suitable for assessing the compound’s stability under physiological conditions?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) with UV-Vis quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- pH Stability : Test compound integrity in buffers (pH 1–10) over 24 hours using HPLC .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified styryl (e.g., 4-fluoro vs. 4-methyl) or thiophene groups (2-yl vs. 3-yl) .

- Biological Testing : Screen derivatives against a panel of cancer cell lines (MCF-7, A549) and bacterial strains (E. coli, S. aureus) .

- Data Correlation : Use multivariate regression to link structural descriptors (logP, polar surface area) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.